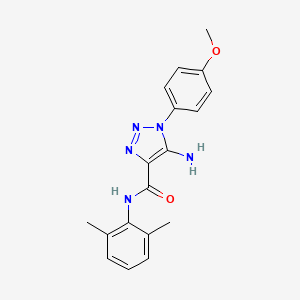![molecular formula C23H28N2O2 B5520959 (1R*,5R*)-6-benzyl-3-[(2-methoxyphenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5520959.png)
(1R*,5R*)-6-benzyl-3-[(2-methoxyphenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazabicyclo[3.2.2]nonane derivatives often involves intricate steps including cyclization, reduction, and substitution reactions. For example, Nikit-skaya et al. (1970) studied transformations leading to various diazabicyclo[3.3.1]nonane derivatives through reactions such as reduction with LiAlH4 and debenzylation, highlighting the complexity and versatility in synthesizing such compounds (Nikit-skaya & Yakhontov, 1970).
Molecular Structure Analysis
The molecular structure of diazabicyclo[3.2.2]nonane derivatives showcases a range of interactions and conformational dynamics. Eibl et al. (2013) demonstrated that the nature of substituents on the diazabicyclo[3.3.1]nonane scaffold affects nicotinic acetylcholine receptor (nAChR) interaction and selectivity, emphasizing the importance of molecular structure in biological activity (Eibl et al., 2013).
Chemical Reactions and Properties
Diazabicyclo[3.2.2]nonane derivatives participate in a variety of chemical reactions, influenced by their unique structural features. For instance, Holl et al. (2009) explored the sigma receptor affinity and cytotoxicity of 6,8-diazabicyclo[3.2.2]nonane derivatives, revealing the impact of aromatic substitutions on receptor interactions and antitumor activity (Holl et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Receptor Affinity
- A comprehensive study on the synthesis of stereoisomeric alcohols and methyl ethers based on the diazabicyclononane framework has been conducted. The research highlights the compounds' high σ1 receptor affinity and their ability to inhibit cell growth in various human tumor cell lines, especially small cell lung cancer cell line A-427. This indicates a specific target within this cell line, with methyl ethers showing significant cytotoxic activity comparable to known antitumor drugs like cisplatin and oxaliplatin (Geiger et al., 2007).
Influence on Sigma Receptor Affinity and Cytotoxicity
- Another study explored the influence of the second aromatic residue around the 6,8-diazabicyclo[3.2.2]nonane framework on sigma receptor affinity and cytotoxicity. It was found that certain enantiopure bicyclic ketones and their enantiomers exhibit potent sigma(1) and sigma(2) receptor affinity. Notably, compounds demonstrated selective growth inhibition of the small cell lung cancer cell line A-427, with some compounds surpassing the cytotoxic potency of cisplatin (Holl et al., 2009).
Other Derivatives and Applications
- Research into various transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane has provided insights into the synthesis pathways and potential applications of similar compounds, revealing unusual cleavage and cyclization reactions that could be leveraged in the development of new pharmacologically active compounds (Nikit-skaya et al., 1970).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(1R,5R)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-27-22-10-6-5-9-20(22)13-23(26)25-16-19-11-12-21(17-25)24(15-19)14-18-7-3-2-4-8-18/h2-10,19,21H,11-17H2,1H3/t19-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDHIXDTXSVGGB-TZIWHRDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC3CCC(C2)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CC(=O)N2C[C@@H]3CC[C@H](C2)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3S*,4R*)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520881.png)
![5-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)-2-ethylpyrimidine](/img/structure/B5520894.png)
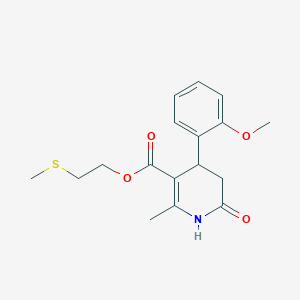
![3-[1-(carboxymethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5520903.png)
![N-[(benzylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5520904.png)
![4-{4-methyl-6-[2-(4-morpholinyl)ethoxy]-2-pyrimidinyl}morpholine](/img/structure/B5520914.png)
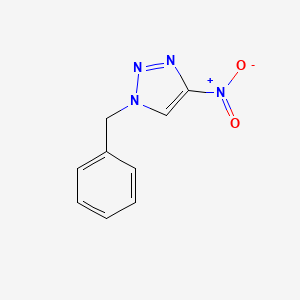
![(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5520943.png)
![(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5520944.png)
![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B5520947.png)
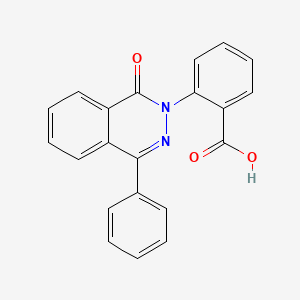
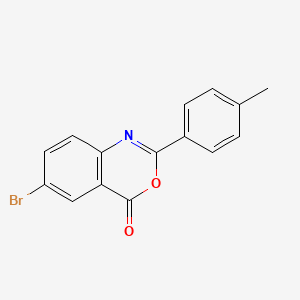
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5520971.png)
